B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Katalognummer: B1167853
CAS-Nummer: 1268521-56-7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol It is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring

Vorbereitungsmethoden

The synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with ethylamine, followed by reduction and cyclization steps . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Analyse Chemischer Reaktionen

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is in the development of anticancer agents. Compounds featuring imidazo[4,5-c]pyridazine scaffolds have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers. The compound PF-04217903, a derivative of the triazolo[4,5-b]pyrazine scaffold, exhibited potent inhibition with an IC50 value of 0.005 µM against c-Met kinases, highlighting the potential of similar scaffolds like this compound in anticancer therapy .

Inhibitors of Protein Kinases
The compound has also been explored as a potential inhibitor of CHK1 (Checkpoint Kinase 1), which plays a crucial role in cellular responses to DNA damage. Structure-activity relationship studies have shown that modifications at various positions on the imidazo[4,5-c]pyridazine scaffold can enhance its potency and selectivity against CHK1 while minimizing off-target effects . This makes it a promising candidate for further development as a targeted cancer therapeutic.

Inflammatory Diseases

JAK Inhibition
Recent studies have identified imidazo[4,5-c]pyridazine derivatives as selective inhibitors of Janus kinases (JAKs), particularly JAK1 and TYK2. These kinases are critical in the signaling pathways of various inflammatory diseases. For example, GLPG3667, a derivative targeting TYK2 while exhibiting reduced activity against JAK1 and JAK3, has shown promise in clinical trials for treating moderate-to-severe psoriasis . This indicates that this compound could be further optimized for similar therapeutic applications.

Synthetic Chemistry

Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored to produce this compound efficiently while minimizing by-products. It serves as a key intermediate in the synthesis of other biologically active compounds . The ability to modify the ethyl group or chlorine substituent can lead to diverse derivatives with tailored biological activities.

Antimicrobial Properties
Research has indicated that compounds within this chemical class may also exhibit antimicrobial properties. Preliminary studies suggest that certain derivatives possess significant antibacterial activity, potentially making them candidates for developing new antibiotics . This broadens the scope of applications beyond oncology and inflammatory diseases.

Summary Table: Applications and Activities

Application Area Activity/Target Remarks
Anticancerc-Met Kinase InhibitionPotent inhibitors identified
Inflammatory DiseasesJAK1/TYK2 InhibitionSelective inhibitors under clinical evaluation
Synthetic ChemistryKey IntermediateEfficient synthesis routes developed
Antimicrobial PropertiesAntibacterial ActivityPotential new antibiotics

Wirkmechanismus

The mechanism of action of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Biologische Aktivität

4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and research applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloro group and an ethyl substituent on an imidazopyridazine core. This configuration is crucial for its biological activity.

Chemical Formula: C9_{9}H9_{9}ClN4_{4}

Target Interactions

This compound interacts with various biological targets, particularly kinases involved in cellular signaling pathways. Notably, it has been shown to modulate the IKK-ε and TBK1 pathways, which activate the NF-kappaB signaling cascade through phosphorylation processes .

Cellular Effects

The compound influences several cellular functions:

  • Cell Signaling: Modulates pathways such as MAPK, affecting cell proliferation and survival.
  • Gene Expression: Alters transcriptional activity by interacting with transcription factors.

These effects can lead to therapeutic outcomes or cytotoxicity depending on the concentration used.

Stability and Dosage Effects

Research indicates that the stability of this compound varies under different conditions. In vitro studies show that lower doses may provide therapeutic benefits without significant toxicity, while higher doses can induce adverse effects.

Table 1: Dosage Effects in Animal Models

Dosage (mg/kg)Observed EffectToxicity Level
1Therapeutic effectLow
10Moderate cellular damageModerate
50Severe toxicityHigh

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to various metabolites that may have distinct biological activities. Understanding these pathways is essential for predicting pharmacokinetics and potential interactions with other drugs .

Medicinal Chemistry

This compound is explored as a potential pharmacophore for developing drugs targeting specific enzymes and receptors. Its role as a GABAA_A receptor modulator has garnered attention for treating conditions such as pain and anxiety disorders .

Table 2: Research Applications

Application AreaDescription
Medicinal ChemistryDrug design targeting specific receptors
Materials ScienceDevelopment of novel materials with electronic properties
Biological StudiesUnderstanding interactions with macromolecules

Case Studies

  • GABAA_A Modulation: A study demonstrated that derivatives of this compound could act as positive allosteric modulators at GABAA_A receptors, enhancing their response to GABA without causing significant side effects in preclinical models .
  • Kinase Inhibition: Another research effort focused on the compound's ability to inhibit specific kinases involved in cancer progression, showing promise in reducing tumor growth in animal models.

Eigenschaften

IUPAC Name

4-chloro-7-ethylimidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOFEOYBPQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-56-7
Record name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-N3-ethyl-pyridazine-3,4-diamine (Preparation 7, 10.0 g, 58 mmol) and triethylorthoformate (60 mL) were heated to reflux for 4 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL) and filtered. The filter cake was washed with EtOAc and then the organic layers were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a yellow solid in 45% yield, 4.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
45%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.